molecular formula C12H14Cl2N2O B15227576 (4-Aminopiperidin-1-yl)(2,6-dichlorophenyl)methanone

(4-Aminopiperidin-1-yl)(2,6-dichlorophenyl)methanone

Cat. No.: B15227576
M. Wt: 273.15 g/mol
InChI Key: CZJBTJFJYJKPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Aminopiperidin-1-yl)(2,6-dichlorophenyl)methanone is a chemical compound known for its unique structure and properties. It is often used in pharmaceutical testing and research due to its high reactivity and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(2,6-dichlorophenyl)methanone typically involves the reaction of 4-aminopiperidine with 2,6-dichlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(2,6-dichlorophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in amines .

Scientific Research Applications

(4-Aminopiperidin-1-yl)(2,6-dichlorophenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (4-Aminopiperidin-1-yl)(2,6-dichlorophenyl)methanone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • (4-Aminopiperidin-1-yl)phenylmethanone
  • (4-Aminopiperidin-1-yl)(2,4-dichlorophenyl)methanone
  • (4-Aminopiperidin-1-yl)(3,5-dichlorophenyl)methanone

Uniqueness

(4-Aminopiperidin-1-yl)(2,6-dichlorophenyl)methanone is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and binding properties. This makes it particularly valuable in certain research and industrial applications .

Properties

Molecular Formula

C12H14Cl2N2O

Molecular Weight

273.15 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-(2,6-dichlorophenyl)methanone

InChI

InChI=1S/C12H14Cl2N2O/c13-9-2-1-3-10(14)11(9)12(17)16-6-4-8(15)5-7-16/h1-3,8H,4-7,15H2

InChI Key

CZJBTJFJYJKPEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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